molecular formula C15H22N2O5S B4983809 2-{4-methoxy-3-[(4-methyl-1-piperidinyl)sulfonyl]phenoxy}acetamide

2-{4-methoxy-3-[(4-methyl-1-piperidinyl)sulfonyl]phenoxy}acetamide

Cat. No. B4983809
M. Wt: 342.4 g/mol
InChI Key: LPQQDFUPZVHCPQ-UHFFFAOYSA-N
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Description

2-{4-methoxy-3-[(4-methyl-1-piperidinyl)sulfonyl]phenoxy}acetamide is a chemical compound that belongs to the class of sulfonamide drugs. It is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in the regulation of insulin signaling and glucose metabolism. This compound has gained significant attention in recent years due to its potential therapeutic applications in the treatment of metabolic disorders, such as diabetes and obesity.

Mechanism of Action

The mechanism of action of 2-{4-methoxy-3-[(4-methyl-1-piperidinyl)sulfonyl]phenoxy}acetamide involves the inhibition of 2-{4-methoxy-3-[(4-methyl-1-piperidinyl)sulfonyl]phenoxy}acetamide, which is a negative regulator of insulin signaling. 2-{4-methoxy-3-[(4-methyl-1-piperidinyl)sulfonyl]phenoxy}acetamide dephosphorylates the insulin receptor and downstream signaling molecules, leading to the attenuation of insulin signaling and insulin resistance. By inhibiting 2-{4-methoxy-3-[(4-methyl-1-piperidinyl)sulfonyl]phenoxy}acetamide, 2-{4-methoxy-3-[(4-methyl-1-piperidinyl)sulfonyl]phenoxy}acetamide enhances insulin signaling and improves glucose metabolism.
Biochemical and Physiological Effects
In addition to its effects on glucose and lipid metabolism, 2-{4-methoxy-3-[(4-methyl-1-piperidinyl)sulfonyl]phenoxy}acetamide has been shown to have other biochemical and physiological effects. It has been reported to have anti-inflammatory and anti-oxidant properties, reducing the production of pro-inflammatory cytokines and reactive oxygen species. It also has neuroprotective effects, protecting against neuronal damage and cognitive impairment in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-{4-methoxy-3-[(4-methyl-1-piperidinyl)sulfonyl]phenoxy}acetamide is its high selectivity for 2-{4-methoxy-3-[(4-methyl-1-piperidinyl)sulfonyl]phenoxy}acetamide, which minimizes off-target effects. It also has good pharmacokinetic properties, with a long half-life and good oral bioavailability. However, one of the limitations of this compound is its low solubility, which can make it difficult to administer in vivo. It also has potential toxicity concerns, particularly at high doses.

Future Directions

There are several future directions for the research on 2-{4-methoxy-3-[(4-methyl-1-piperidinyl)sulfonyl]phenoxy}acetamide. One area of interest is the development of more potent and selective 2-{4-methoxy-3-[(4-methyl-1-piperidinyl)sulfonyl]phenoxy}acetamide inhibitors with improved pharmacokinetic properties. Another direction is the investigation of the compound's effects on other metabolic pathways and diseases, such as cancer and cardiovascular disease. Additionally, the compound's neuroprotective effects warrant further investigation in the context of neurodegenerative diseases. Finally, the development of novel drug delivery systems to improve the solubility and bioavailability of this compound could enhance its therapeutic potential.

Synthesis Methods

The synthesis of 2-{4-methoxy-3-[(4-methyl-1-piperidinyl)sulfonyl]phenoxy}acetamide involves a multi-step process that starts with the reaction of 4-methoxy-3-nitrobenzenesulfonyl chloride with piperidine to form 4-methoxy-3-nitrobenzenesulfonamide piperidine salt. This intermediate is then reacted with potassium phthalimide to form the phthalimide derivative, which is subsequently hydrolyzed to yield 4-methoxy-3-aminobenzenesulfonamide. The final step involves the reaction of 4-methoxy-3-aminobenzenesulfonamide with ethyl chloroacetate to form the desired product, 2-{4-methoxy-3-[(4-methyl-1-piperidinyl)sulfonyl]phenoxy}acetamide.

Scientific Research Applications

2-{4-methoxy-3-[(4-methyl-1-piperidinyl)sulfonyl]phenoxy}acetamide has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders, such as diabetes and obesity. The compound has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes and obesity. It also has beneficial effects on lipid metabolism, reducing plasma triglyceride and cholesterol levels.

properties

IUPAC Name

2-[4-methoxy-3-(4-methylpiperidin-1-yl)sulfonylphenoxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5S/c1-11-5-7-17(8-6-11)23(19,20)14-9-12(22-10-15(16)18)3-4-13(14)21-2/h3-4,9,11H,5-8,10H2,1-2H3,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQQDFUPZVHCPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)OCC(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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